2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-16-12-17(2)23(21-16)13-18-8-10-22(11-9-18)20(24)15-25-14-19-6-4-3-5-7-19/h3-7,12,18H,8-11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPJAIRGRBSARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Introduction of the Benzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their function. The pyrazole and piperidine rings may interact with various receptors or enzymes, influencing their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with four structurally related molecules from diverse sources (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Structural and Functional Analysis
Target Compound vs. BJ51566
- Common Features : Both share the 4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl group, indicating a conserved pharmacophore likely targeting similar biological pathways (e.g., kinase inhibition).
- Key Difference: The target compound’s 2-benzylsulfanyl group contrasts with BJ51566’s 4-(propan-2-ylsulfanyl)phenyl substituent.
Target Compound vs. T500-1965
- Divergent Core : T500-1965 incorporates a spirocyclic 1-oxa-9-azaspiro[5.5]undecane-9-carbonyl group on the piperidine, increasing molecular weight (402.54 vs. 389.5) and rigidity. This modification may improve metabolic stability but reduce cell permeability.
Target Compound vs. S743-0127
- Functional Groups : S743-0127 replaces the pyrazole-piperidine motif with a pyrazole-3-carbonyl and azetidin-2-one ring. The lower molecular weight (348.44) and simplified structure suggest distinct bioavailability and target selectivity.
Target Compound vs. Benzoxazolone Derivative
- Core Structure: The benzoxazolone derivative features a fused heterocyclic ring system with a sulfinyl linker, diverging entirely from the ethanone backbone of the target compound. This structural disparity implies non-overlapping applications, such as protease inhibition or allosteric modulation.
Implications of Substituent Variations
- Benzylsulfanyl vs. Propan-2-ylsulfanyl : The aromatic benzyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, whereas the aliphatic propan-2-ylsulfanyl in BJ51566 could favor solubility .
- Pyrazole Modifications : The conserved 3,5-dimethylpyrazole in the target compound and BJ51566 suggests a role in coordinating metal ions or hydrogen bonding, critical for enzymatic inhibition .
Biological Activity
2-(Benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound notable for its structural features, which include a benzylsulfanyl group, a piperidine ring, and a pyrazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory pathways.
Chemical Structure and Properties
The IUPAC name for this compound is 2-benzylsulfanyl-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone. It has a molecular formula of and a molecular weight of approximately 357.5 g/mol. The presence of the sulfur atom in the benzylsulfanyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their function. The pyrazole and piperidine rings may influence signaling pathways related to pain and inflammation, leading to its pharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines or modulate inflammatory pathways.
- Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter receptors, which could lead to analgesic effects.
Case Studies
A few studies have highlighted the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A study indicated that pyrazole derivatives exhibit significant anti-inflammatory effects in animal models. The mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammation .
- Neuropharmacological Evaluation : Research on compounds with piperidine moieties suggests they may act as modulators of neurotransmitter systems, impacting pain perception and mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(Benzylsulfanyl)-1-{4-[3,5-dimethylpyrazol]}propan-1-one | Similar benzylsulfanyl and pyrazole groups | Anti-inflammatory |
| 2-(Benzylsulfanyl)-4-{3,5-dimethylpyrazole}propan-1-one | Similar sulfonamide group | Neuroprotective effects |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is its purity validated?
Synthesis typically involves multi-step reactions, including:
- Suzuki coupling or nucleophilic substitution to introduce the pyrazole-methyl-piperidine moiety.
- Thioether formation (benzylsulfanyl group) via alkylation of a thiol intermediate. Analytical validation includes:
- HPLC with UV detection (e.g., using a C18 column and methanol-buffer mobile phase, pH 4.6–6.5) to assess purity .
- Mass spectrometry (exact mass: ~367.2 g/mol) and NMR to confirm structural integrity .
Q. How is the structural identity of this compound confirmed in academic studies?
- Single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated for structurally similar pyrazole-piperidine derivatives .
- FT-IR spectroscopy verifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C stretching at ~600 cm⁻¹) .
- Chromatographic retention time alignment against reference standards in buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Control for sample degradation : Organic degradation during long assays (e.g., over 9 hours) alters bioactivity; stabilize samples via cooling or inert atmospheres .
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays to validate target engagement .
- Batch-to-batch variability analysis : Use HPLC to ensure consistent purity (>95%) and exclude impurities as confounding factors .
Q. What computational strategies predict the binding affinity of this compound with kinase targets?
- Molecular docking : Use the compound’s 3D structure (PubChem CID: B5597810) to model interactions with ATP-binding pockets of kinases .
- QSAR modeling : Correlate substituent effects (e.g., pyrazole methylation) with activity using datasets from analogs like 4-(piperidinyl)benzaldehyde derivatives .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize high-affinity candidates .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Pyrazole modifications : Replace 3,5-dimethyl groups with electron-withdrawing substituents (e.g., Cl, F) to enhance metabolic stability, as seen in fluorinated benzisoxazole-piperidine analogs .
- Piperidine flexibility : Introduce spiro or fused rings (e.g., spiro[piperidine-4,2'-quinoxalin]-3'-one) to restrict conformational freedom and improve selectivity .
- Benzylsulfanyl substitution : Replace sulfur with sulfoxide/sulfone groups to modulate solubility and target binding, as demonstrated in sulfonamide-based antimicrobial agents .
Methodological Notes
- Synthetic yield optimization : Employ microwave-assisted synthesis for pyrazole coupling (reduces reaction time from hours to minutes) .
- Stability testing : Store the compound at –20°C under nitrogen, as analogs with labile thioether bonds degrade rapidly at room temperature .
- Data reproducibility : Validate assays using pharmacopeial standards (e.g., USP methods for column selection and buffer preparation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
